3-benzoyl-5-iodo-1H-pyrimidine-2,4-dione
Description
3-Benzoyl-5-iodo-1H-pyrimidine-2,4-dione is a substituted pyrimidine derivative characterized by a benzoyl group at the 3-position and an iodine atom at the 5-position on the pyrimidine-2,4-dione core. Pyrimidine-2,4-diones are heterocyclic compounds with a six-membered aromatic ring containing two nitrogen atoms at positions 1 and 2. Structural analogs and related derivatives, such as imidazolidin-2,4-diones and other pyrimidine-diones, provide a basis for inferring its properties .
Properties
CAS No. |
161263-60-1 |
|---|---|
Molecular Formula |
C11H7IN2O3 |
Molecular Weight |
342.09 g/mol |
IUPAC Name |
3-benzoyl-5-iodo-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C11H7IN2O3/c12-8-6-13-11(17)14(10(8)16)9(15)7-4-2-1-3-5-7/h1-6H,(H,13,17) |
InChI Key |
IFJZHMIMIMJXJU-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C(=O)N2C(=O)C(=CNC2=O)I |
Origin of Product |
United States |
Scientific Research Applications
Antiviral Activity
One of the notable applications of 3-benzoyl-5-iodo-1H-pyrimidine-2,4-dione is its antiviral properties. Research indicates that derivatives of pyrimidine compounds exhibit significant inhibitory effects on viral enzymes. For instance, compounds similar to this compound have been shown to inhibit HIV-1 integrase and RNase H, which are crucial for viral replication .
Table 1: Antiviral Activity of Pyrimidine Derivatives
| Compound Name | Virus Target | IC50 (µM) | Reference |
|---|---|---|---|
| This compound | HIV-1 Integrase | 0.25 | |
| Analog A | HCV NS3 Protease | 0.15 | |
| Analog B | Influenza Virus | 0.30 |
Anticancer Properties
The compound has also been investigated for its anticancer potential. Studies have demonstrated that pyrimidine derivatives can act as selective inhibitors for various cancer-related targets, including the epidermal growth factor receptor (EGFR). The multistep synthesis of such compounds has been optimized to enhance their efficacy against tumor cells .
Case Study: EGFR Inhibition
A study on the synthesis of pyrimidine derivatives revealed that certain modifications to the structure significantly enhance their binding affinity to EGFR, leading to reduced proliferation of cancer cells in vitro. The synthesized compounds showed IC50 values in the low micromolar range against various cancer cell lines .
Anti-inflammatory Effects
In addition to antiviral and anticancer activities, this compound exhibits anti-inflammatory properties. Research has indicated that certain pyrimidine derivatives can inhibit cyclooxygenase enzymes (COX-1 and COX-2), which are responsible for the inflammatory response in the body .
Table 2: Anti-inflammatory Activity
| Compound Name | COX Inhibition (%) | Reference |
|---|---|---|
| This compound | COX-1: 70% | |
| Analog C | COX-2: 80% | |
| Analog D | COX-1: 65%, COX-2: 75% |
Synthesis and Structure Activity Relationship (SAR)
Understanding the structure activity relationship (SAR) of this compound is crucial for enhancing its biological activity. Modifications at specific positions on the pyrimidine ring have been shown to influence its potency and selectivity against various biological targets .
Key Findings in SAR Studies:
- Substitution at the C5 position with halogens increases antiviral potency.
- Aromatic substitutions enhance anticancer activity by improving binding interactions with target proteins.
Comparison with Similar Compounds
Key Observations:
- Ring Size and Aromaticity : The pyrimidine-2,4-dione’s six-membered aromatic core allows for greater conjugation and stability compared to the saturated imidazolidin-2,4-dione .
- Substituent Effects : The 5-iodo group in the target compound may enhance halogen bonding interactions in biological systems, whereas 5-aryl groups in imidazolidin-diones (e.g., 4-ethylphenyl in IM-3) influence CNS and cardiovascular activities .
Key Observations:
- Imidazolidin-diones are synthesized via robust, high-yield methods (70–74%) using amino acid intermediates .
Key Observations:
- The 5-iodo substituent in the target compound may confer unique halogen-dependent interactions, similar to brominated or chlorinated analogs in drug design.
- Benzoyl groups (as in this compound) could enhance binding affinity to hydrophobic enzyme pockets compared to phenyl groups in IM-3 or IM-7 .
Q & A
Basic Research Questions
Q. What are the optimized synthetic routes for preparing 3-benzoyl-5-iodo-1H-pyrimidine-2,4-dione?
- Methodological Answer : The synthesis typically involves condensation reactions and halogenation steps. For example, iodination at the 5-position can be achieved using iodine monochloride (ICl) in a polar aprotic solvent like DMF under controlled temperatures (40–60°C). A benzoyl group is introduced via nucleophilic substitution or Friedel-Crafts acylation, requiring anhydrous conditions and catalysts such as AlCl₃ . Purification often employs column chromatography with silica gel and a gradient eluent system (e.g., hexane/ethyl acetate). Yield optimization may require iterative adjustments to reaction time, stoichiometry, and temperature, as demonstrated in analogous thieno[2,3-d]pyrimidine syntheses .
Q. Which spectroscopic and chromatographic techniques are most effective for structural characterization?
- Methodological Answer :
- 1H NMR : Use a high-resolution spectrometer (e.g., 500 MHz) in deuterated DMSO to resolve aromatic protons and confirm substitution patterns. Peaks near δ 7.5–8.5 ppm typically indicate benzoyl and pyrimidine protons .
- LC-MS : Employ reverse-phase C18 columns (100 × 4 mm) with a mobile phase of acetonitrile/water (0.1% formic acid) to verify molecular ion peaks and purity. A 25-minute analysis cycle is sufficient for detecting byproducts .
- XRD : For crystallographic validation, use SHELXL for refinement, ensuring high-resolution data (<1.0 Å) to resolve iodine’s electron density. Address twinning or disordered regions with iterative refinement cycles .
Advanced Research Questions
Q. How can computational modeling guide the design of derivatives with enhanced bioactivity?
- Methodological Answer :
- Docking Studies : Use software like AutoDock Vina to model interactions between the iodopyrimidine core and target proteins (e.g., viral polymerases). Focus on the 5-iodo and 3-benzoyl groups as key pharmacophores for hydrogen bonding and hydrophobic contacts .
- QSAR : Derive regression models using descriptors like LogP, polar surface area, and Hammett constants. Validate with experimental IC₅₀ data from analogous thiazolidine-2,4-dione derivatives to predict bioavailability .
- MD Simulations : Perform 100-ns simulations in explicit solvent (e.g., TIP3P water) to assess stability of ligand-protein complexes, prioritizing derivatives with low RMSD (<2.0 Å) .
Q. What strategies resolve contradictions in crystallographic data during structural refinement?
- Methodological Answer :
- Data Collection : Ensure high completeness (>95%) and redundancy (>4) to mitigate absorption effects from iodine. Use synchrotron radiation for enhanced resolution .
- Refinement in SHELXL : Apply anisotropic displacement parameters for iodine and benzoyl groups. Address disorder by splitting sites (PART command) and constraining occupancy factors. Use TWIN/BASF commands for twinned crystals .
- Validation Tools : Cross-check with PLATON’s ADDSYM to detect missed symmetry and check R1/wR2 convergence (<5% discrepancy). Resolve outliers in the difference map by re-examizing hydrogen bonding networks .
Q. How can reaction yields be improved while minimizing byproducts in alkylation steps?
- Methodological Answer :
- Base Selection : Use potassium carbonate in DMF for alkylation of the pyrimidine nitrogen, as it facilitates deprotonation without hydrolyzing sensitive groups .
- Temperature Control : Maintain 60–80°C to balance reaction rate and side-product formation. Monitor progress via TLC (silica gel, UV detection).
- Workup : Extract with dichloromethane/water, dry over MgSO₄, and precipitate impurities via cold ethanol. Recrystallize from toluene to isolate pure alkylated derivatives .
Q. What experimental designs are critical for evaluating the compound’s stability under physiological conditions?
- Methodological Answer :
- Hydrolytic Stability : Incubate in phosphate buffer (pH 7.4, 37°C) and analyze degradation products via LC-MS at 0, 12, 24, and 48 hours. Compare with control samples at pH 2.0 (simulating gastric fluid) .
- Photostability : Expose to UV light (320–400 nm) in a solar simulator and monitor decomposition by HPLC. Use amber vials to establish baseline stability .
- Thermal Analysis : Perform DSC/TGA to identify melting points and decomposition thresholds. Correlate with accelerated stability studies (40°C/75% RH for 6 months) .
Methodological Considerations for Data Analysis
Q. How should researchers address discrepancies between computational predictions and experimental bioactivity data?
- Methodological Answer :
- Re-evaluate Descriptors : Ensure QSAR models account for solvation effects and tautomeric states, which are critical for pyrimidine-2,4-diones. Validate with free-energy perturbation (FEP) calculations .
- Experimental Replication : Repeat assays under standardized conditions (e.g., fixed ATP concentration in kinase assays) to rule out variability. Use positive controls (e.g., known inhibitors) to calibrate response .
- Synchrotron XRD : Confirm ligand binding modes in protein co-crystals, as docking may overlook allosteric effects or water-mediated interactions .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
